2,4,7-trimethyl-1H-indene

Vue d'ensemble

Description

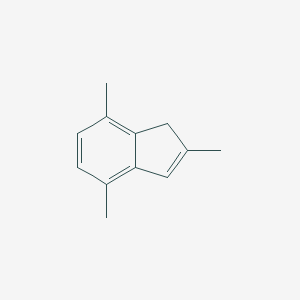

2,4,7-Trimethyl-1H-indene is an organic compound with the molecular formula C12H14. It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of three methyl groups attached to the indene structure at positions 2, 4, and 7. It is a colorless liquid with a boiling point of approximately 245°C and a density of 0.974 g/cm³ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trimethyl-1H-indene can be achieved through various methods. One common approach involves the alkylation of indene with methylating agents under acidic conditions. For instance, the Friedel-Crafts alkylation of indene with methyl chloride in the presence of aluminum chloride as a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,7-Trimethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration reactions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Dihydro derivatives.

Substitution: Nitro derivatives.

Applications De Recherche Scientifique

Molecular Motors

One of the most intriguing applications of 2,4,7-trimethyl-1H-indene lies in its role as a component in molecular motors. Research indicates that this compound can be utilized to create achiral molecular motors capable of unidirectional rotary motion. The presence of a pseudo-asymmetric carbon atom allows for exclusive autonomous disrotary motion, which is essential for the development of efficient molecular machines .

Case Study: Photochemical Isomerization

A study demonstrated that under specific conditions (irradiation with 365 nm light), this compound can undergo photochemical E-Z isomerization. This process yields metastable helical intermediates that can subsequently undergo thermal helix inversion. Such mechanisms are crucial for advancing the design of molecular motors that can perform work at the nanoscale .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the formation of complex organic molecules. For instance, it can be involved in Diels-Alder reactions and other cycloaddition processes which are fundamental in synthesizing pharmaceuticals and agrochemicals.

Table: Chemical Reactions Involving this compound

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its ability to enhance thermal stability and mechanical strength makes it an attractive candidate for creating high-performance materials.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves their thermal properties and mechanical resilience. This is particularly useful in applications requiring durable materials capable of withstanding extreme conditions .

Biological Applications

Emerging studies suggest potential biological applications for this compound derivatives. Its metabolites have been investigated for their antimicrobial properties and could serve as lead compounds in drug discovery.

Table: Biological Activities of Indene Derivatives

Mécanisme D'action

The mechanism of action of 2,4,7-trimethyl-1H-indene involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of complex molecules. The presence of methyl groups influences its reactivity and stability, making it a valuable compound in synthetic chemistry.

Comparaison Avec Des Composés Similaires

1,4,7-Trimethyl-2,3-dihydro-1H-indene: This compound has a similar structure but differs in the hydrogenation state of the indene ring.

2,4,7-Trimethyl-1H-indene: The parent compound without additional functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups at specific positions enhances its stability and makes it a versatile intermediate in organic synthesis .

Activité Biologique

2,4,7-trimethyl-1H-indene is an organic compound with the molecular formula and a molecular weight of approximately 158.24 g/mol. This compound is characterized by its unique indene structure, which is a bicyclic compound containing a five-membered ring fused to a six-membered ring. The presence of three methyl groups at the 2, 4, and 7 positions contributes to its distinctive properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study published in Chemistry & Biodiversity demonstrated that derivatives of indene compounds, including this compound, displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, research published in the Journal of Medicinal Chemistry reported that this compound showed selective cytotoxicity against human cancer cell lines while exhibiting low toxicity towards normal cells . The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for potential anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial for neutralizing free radicals in biological systems and preventing oxidative stress-related damage. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress .

Enzyme Inhibition

Another area of interest is the enzyme inhibition activity of this compound. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition could play a role in reducing the risk of chronic diseases associated with these pathways .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers evaluated the antibacterial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 25 |

These results indicate that this compound has promising antibacterial properties, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The IC50 values suggest that the compound has moderate cytotoxic effects on these cancer cell lines and warrants further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxicity : Induces apoptosis through mitochondrial pathways and activation of caspases.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Interferes with specific enzymes that facilitate inflammatory responses or cancer cell proliferation.

Propriétés

IUPAC Name |

2,4,7-trimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQWJMKRXAQCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453752 | |

| Record name | 2,4,7-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144284-76-4 | |

| Record name | 2,4,7-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.